
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone is an organic compound with a unique structure that includes a tetrahydro-s-indacene core substituted with four methyl groups and an ethanone group
Métodos De Preparación
The synthesis of 1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-s-indacene core.
Introduction of Methyl Groups: The tetrahydro-s-indacene core is then subjected to alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate to introduce the four methyl groups.
Attachment of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone has several scientific research applications:
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone can be compared with similar compounds such as:
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound has a similar tetrahydronaphthalene core but lacks the ethanone group, making it less reactive in certain chemical reactions.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: This compound has fewer methyl groups and a different substitution pattern, affecting its chemical and physical properties.
Propiedades
Número CAS |
56298-80-7 |
|---|---|
Fórmula molecular |
C18H24O |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1-(3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)15-13-7-9-17(2,3)14(13)10-12-6-8-18(4,5)16(12)15/h10H,6-9H2,1-5H3 |
Clave InChI |
HTKLKCIIFZVPIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC3=C1CCC3(C)C)CCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
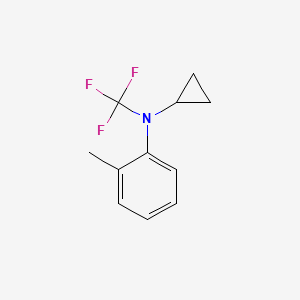
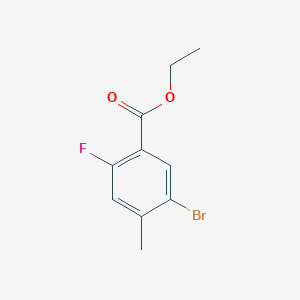

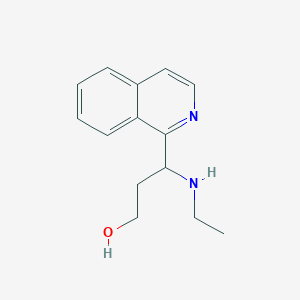
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
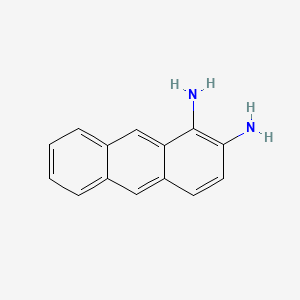
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)
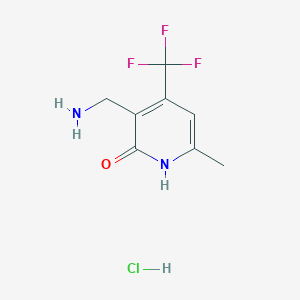
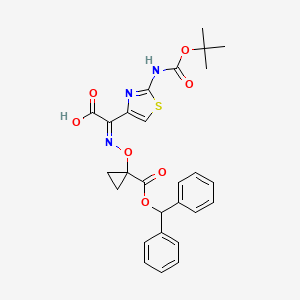
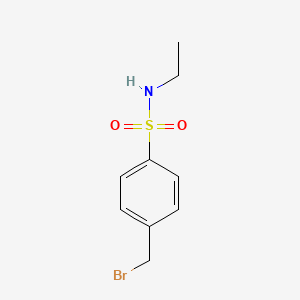
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

